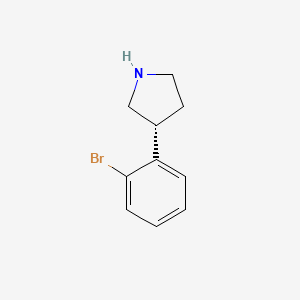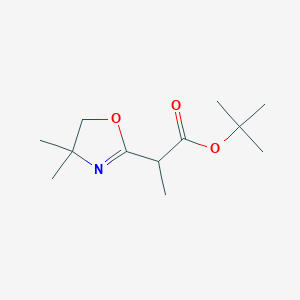
tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate: is an organic compound that features a tert-butyl ester group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate typically involves the reaction of tert-butyl acrylate with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate can undergo oxidation reactions to form corresponding oxazoles.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazoline ring can be opened to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxazoline ring.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazoline derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various chemical reactions that modify the activity of the target molecules. The tert-butyl ester group can enhance the compound’s stability and solubility, facilitating its use in different applications.
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
Comparison: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate is unique due to its oxazoline ring, which imparts distinct reactivity and stability compared to other tert-butyl esters. The presence of the oxazoline ring allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research. In contrast, other similar compounds may feature different functional groups, such as boronic acids or sulfonyl groups, which confer different chemical properties and applications.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)16-11(2,3)4)9-13-12(5,6)7-15-9/h8H,7H2,1-6H3 |
InChI Key |
PXEAKGUJPFQDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(CO1)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)




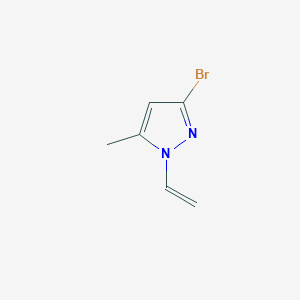

![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
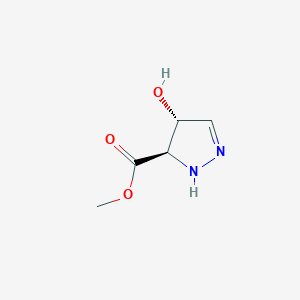

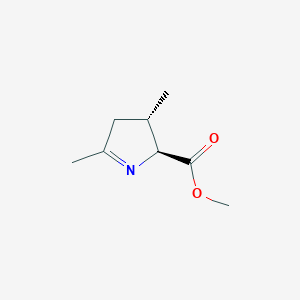
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
